

An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloro-4,5-diethylpyridazine

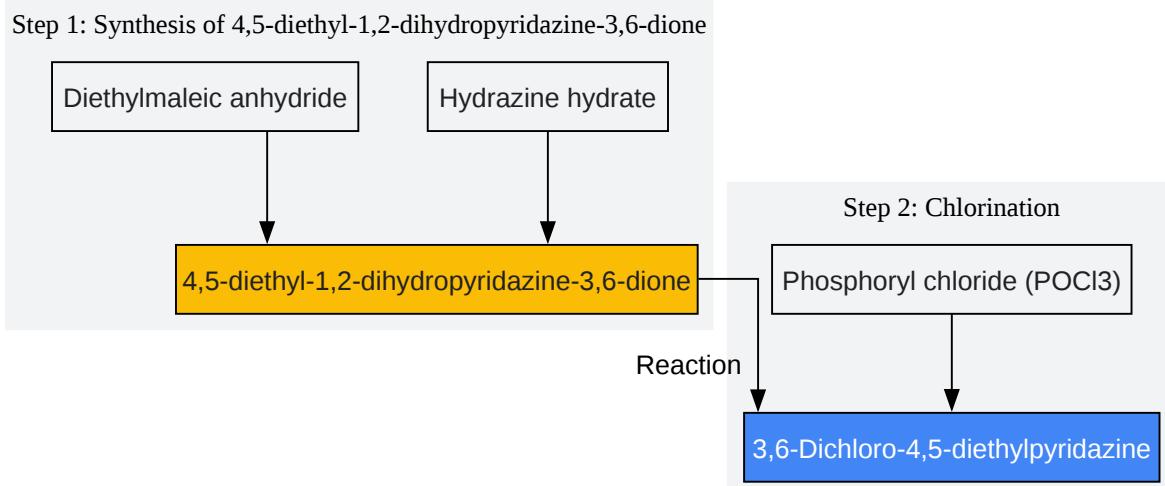
Cat. No.: B177340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3,6-Dichloro-4,5-diethylpyridazine**, a substituted pyridazine derivative of interest in medicinal and agrochemical research. Detailed experimental protocols for its synthesis are presented, based on established methodologies for analogous compounds. Furthermore, this guide explores the potential biological activities of this compound class, drawing insights from related molecular structures. While specific signaling pathway involvement for the title compound is not yet elucidated, a hypothetical pathway is presented for illustrative purposes based on the activities of similar pyridazine derivatives.


Core Properties of 3,6-Dichloro-4,5-diethylpyridazine

The fundamental physicochemical properties of **3,6-Dichloro-4,5-diethylpyridazine** are summarized in the table below, providing a key reference for researchers.

Property	Value
Molecular Weight	205.09 g/mol
Molecular Formula	C ₈ H ₁₀ Cl ₂ N ₂
CAS Number	107228-53-5
Appearance	Solid
Purity	95%
Storage Temperature	2-8°C (Inert atmosphere)
IUPAC Name	3,6-dichloro-4,5-diethylpyridazine
InChI Code	1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3
InChI Key	NSDLGPQCQNDHHB-UHFFFAOYSA-N

Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

The synthesis of **3,6-Dichloro-4,5-diethylpyridazine** can be achieved through a two-step process, which is analogous to the preparation of similar 4,5-dialkyl-3,6-dichloropyridazines. The general workflow involves the initial synthesis of the pyridazinedione precursor followed by a chlorination step.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,6-Dichloro-4,5-diethylpyridazine**.

Experimental Protocol

Step 1: Synthesis of 4,5-diethyl-1,2-dihydropyridazine-3,6-dione

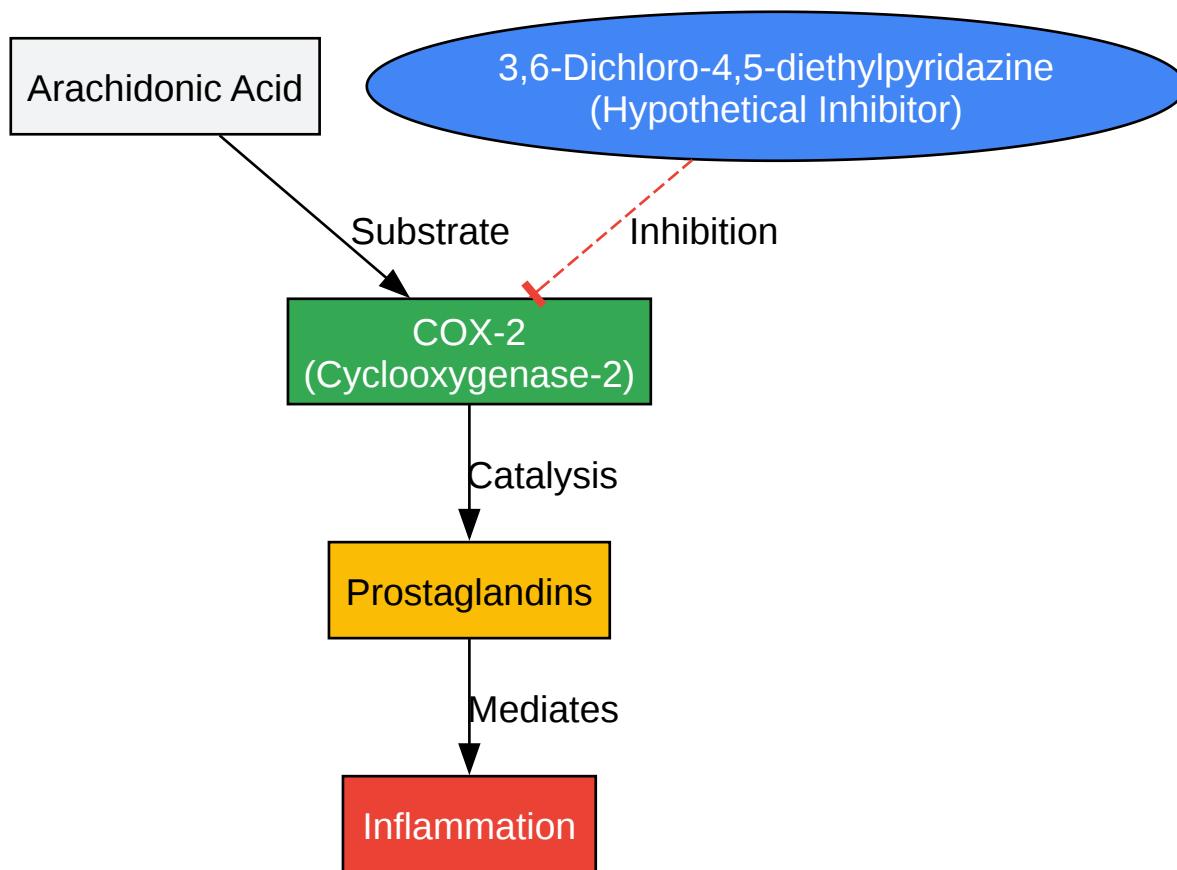
This procedure is based on the established reaction of substituted maleic anhydrides with hydrazine.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylmaleic anhydride in a suitable solvent such as glacial acetic acid.
- Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution. An exothermic reaction may be observed.
- Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried to yield 4,5-diethyl-1,2-dihydropyridazine-3,6-dione.

Step 2: Synthesis of **3,6-Dichloro-4,5-diethylpyridazine**

This chlorination step is a common method for converting pyridazinediones to their corresponding dichloropyridazines.


- Reaction Setup: In a well-ventilated fume hood, suspend the 4,5-diethyl-1,2-dihydropyridazine-3,6-dione obtained from Step 1 in an excess of phosphoryl chloride (POCl_3).
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Work-up: After the reaction is complete, carefully remove the excess phosphoryl chloride by distillation under reduced pressure.
- Purification: The crude product is then cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid. The solid is then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure **3,6-Dichloro-4,5-diethylpyridazine**.

Potential Biological Activities and Signaling Pathways

While specific biological data for **3,6-Dichloro-4,5-diethylpyridazine** is not extensively available, the pyridazine core and the dichloro-substitution pattern are present in molecules with known biological activities. Dichlorophenyl-substituted heterocycles have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

For instance, some substituted pyridazine derivatives have been investigated for their potential as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 3 (PDE3). Inhibition of these pathways could lead to anti-inflammatory and cardiovascular effects, respectively.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action if **3,6-Dichloro-4,5-diethylpyridazine** were to act as a COX-2 inhibitor. It is important to note that this is a representative diagram and has not been experimentally validated for this specific compound.

[Click to download full resolution via product page](#)

Caption: Hypothetical COX-2 inhibition pathway.

Conclusion

3,6-Dichloro-4,5-diethylpyridazine is a halogenated pyridazine derivative with a molecular weight of 205.09 g/mol. Its synthesis can be reliably achieved through a two-step process

involving the formation of a pyridazinedione intermediate followed by chlorination. While direct biological data is limited, the structural motifs present in this molecule suggest potential for biological activity, warranting further investigation by researchers in drug discovery and agrochemical development. The experimental protocols and conceptual framework provided in this guide serve as a valuable resource for such future studies.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177340#3-6-dichloro-4-5-diethylpyridazine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com